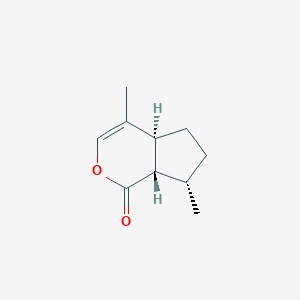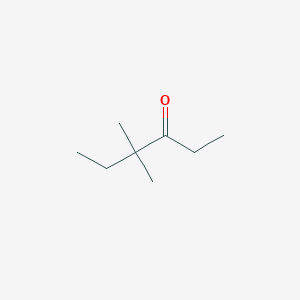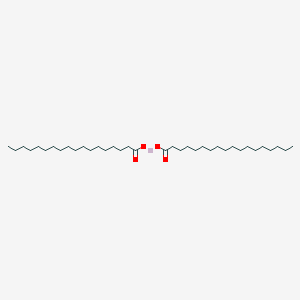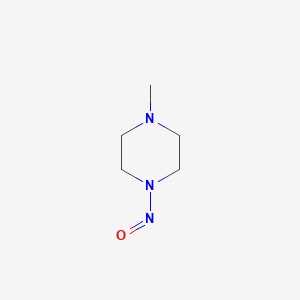![molecular formula C12H15Cl2NO2 B100021 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde CAS No. 17126-76-0](/img/structure/B100021.png)
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, also known as BCMA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BCMA belongs to the class of compounds known as nitrogen mustards, which are known for their ability to damage DNA and inhibit cell division. In
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the formation of DNA adducts, which are covalent bonds between 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been shown to induce DNA damage through the formation of interstrand crosslinks, which are particularly toxic to rapidly dividing cells such as cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of DNA polymerase, which is essential for DNA replication, and induces the expression of pro-apoptotic proteins such as Bax and Bak. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde is also highly toxic and must be handled with care. Its use in animal studies is limited by its toxicity and potential for systemic toxicity.
Direcciones Futuras
There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. One area of interest is the development of targeted delivery systems that can deliver 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde specifically to cancer cells, minimizing its toxicity to healthy cells. Another area of interest is the development of combination therapies that can enhance the antitumor activity of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. Finally, there is a need for further research on the mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, particularly with regard to its effects on DNA repair and cell cycle regulation.
Conclusion:
In conclusion, 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde is a promising compound with potent antitumor activity. Its mechanism of action involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. While 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has limitations in terms of its toxicity, it remains a valuable tool for studying cancer biology and holds promise for future cancer therapies.
Métodos De Síntesis
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the reaction of 4-formyl-2-methoxyphenol with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction to form 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde works by inhibiting cell division and inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
17126-76-0 |
|---|---|
Nombre del producto |
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde |
Fórmula molecular |
C12H15Cl2NO2 |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO2/c1-17-12-8-11(3-2-10(12)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
GTDPEAHAOACWFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O |
SMILES canónico |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O |
Otros números CAS |
17126-76-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
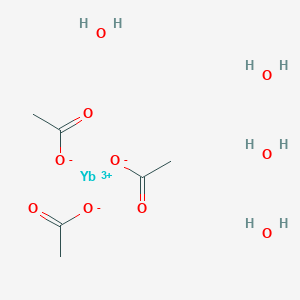
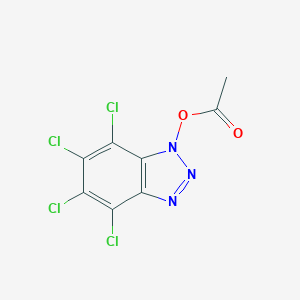
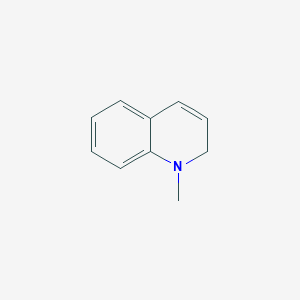

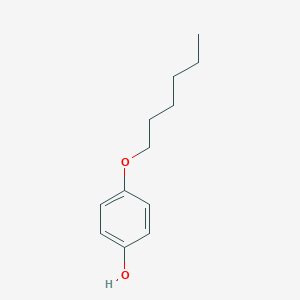
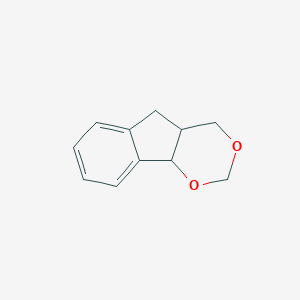
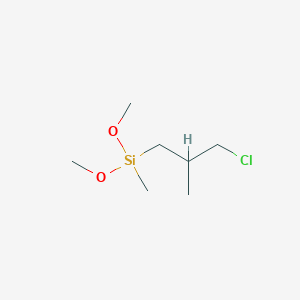
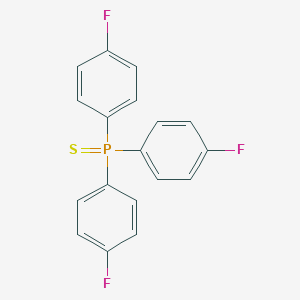
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
